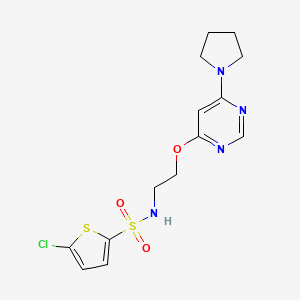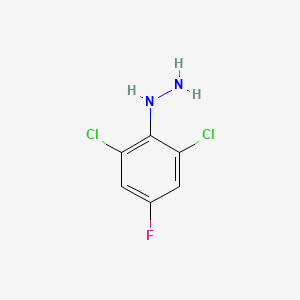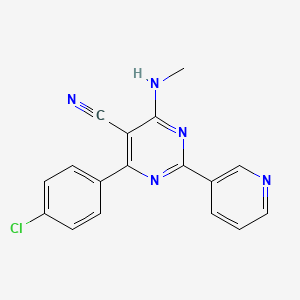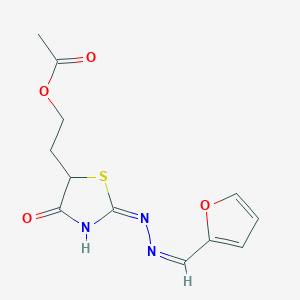![molecular formula C14H14N4O B2742540 N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide CAS No. 1706079-75-5](/img/structure/B2742540.png)
N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrido[4,3-d]pyrimidines involves several steps. The process typically starts with 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines. These are then heated with MeONa at reflux in BuOH, leading to the formation of pyrido[4,3-d]pyrimidin-5-ones or pyrido[4,3-d]pyrimidin-7-ones .Applications De Recherche Scientifique
Antioxidant Activity
The heterocyclic ring system of pyrido[2,3-d]pyrimidines is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Researchers have synthesized pyrimidine derivatives through the condensation of an α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate. These compounds were evaluated for their antioxidant potential using the DPPH assay. While they did not significantly interact with DPPH, they strongly inhibited lipid peroxidation . Notably, pyrimidine derivatives 2a, 2f, and chalcone 1g demonstrated potent lipoxygenase (LOX) inhibition.
Anti-Lipid Peroxidation Activity
The same synthesized compounds were assessed for their ability to inhibit lipid peroxidation. Among them, pyrimidine derivatives 2a and 2f exhibited remarkable anti-lipid peroxidation effects. These findings suggest their potential use in preventing oxidative damage .
Interaction with Glutathione
Glutathione is a crucial antioxidant in cells. Interestingly, all tested pyrimidine derivatives (except 1h) were found to interact with glutathione. This interaction could have implications for cellular redox balance and detoxification processes .
Cytotoxicity Against Cancer Cells
In vitro cytotoxicity assays were performed using the HaCaT (human keratinocyte) and A549 (lung carcinoma) cell lines. At 100 μM concentration, none of the compounds showed viability in the HaCaT cell line. However, in the A549 cell line, the tested compounds exhibited strong cytotoxic effects. Derivative 2d was particularly potent at 50 μM .
Structure-Activity Relationships
The substitution pattern at C2 and C4 of pyrido[2,3-d]pyrimidin-7(8H)-ones is correlated with desired biological activity, such as tyrosine kinase inhibition. Meanwhile, the substitution at C5 and C6 influences receptor selectivity. Understanding these relationships can guide further drug design and optimization .
Structural Confirmation
Researchers have synthesized novel pyrido[2,3-d:6,5-d’]dipyrimidinone, pyrido[2,3-d:6,5-d’]dipyrimidindione, and N-acetyl pyrido[2,3-d]pyrimidin acetamide derivatives. These compounds offer potential for various applications, and their structural characterization is essential for further studies .
Orientations Futures
The future directions for the study of “N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide” and related compounds could involve further exploration of their biological activities and potential applications. For instance, some pyrido[4,3-d]pyrimidines have shown promise as phosphatidylinositol 3-kinase (PI3K) inhibitors .
Propriétés
IUPAC Name |
N-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14(17-12-4-2-1-3-5-12)18-7-6-13-11(9-18)8-15-10-16-13/h1-5,8,10H,6-7,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRKVICCMRZCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-dichloro-5-[(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidin-1-yl)sulfonyl]pyridine](/img/structure/B2742463.png)



![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone](/img/structure/B2742468.png)
![Methyl 4-[[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2742470.png)


![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2742478.png)
![5-chloro-N-{[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2742479.png)
![(E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B2742480.png)